![molecular formula C20H19N3O4 B1682609 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea CAS No. 444392-31-4](/img/no-structure.png)

1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

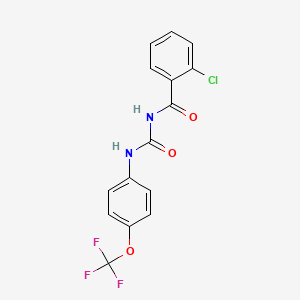

1-(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea, also known as DMNU, is an organic compound that has been used in a variety of scientific research applications. It is a potent inhibitor of the enzyme acetylcholinesterase and has been studied for its potential use in the treatment of Alzheimer’s disease. DMNU has also been studied for its potential use in the treatment of other neurological diseases, such as Parkinson’s disease, Huntington’s disease, and multiple sclerosis, as well as its potential use in the treatment of certain types of cancer.

Applications De Recherche Scientifique

Organic Synthesis and Characterization

The synthesis and characterization of novel compounds, including 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea derivatives, have been a focal point in research. For instance, studies on the synthesis of bis-benzoquinoline derivatives catalyzed by iodine via ring-opening of furan present a methodological advance in organic synthesis, highlighting the versatility of naphthalene derivatives in creating complex organic structures (Chen et al., 2013). Similarly, the synthesis and photophysical characterization of organotin compounds derived from Schiff bases for organic light emitting diodes (OLEDs) demonstrate the application of naphthalene derivatives in material science, particularly in the development of novel materials for electronics (García-López et al., 2014).

Biological Activity

Research into the biological activity of naphthalene derivatives has shown promising results. For example, the synthesis and anticancer evaluation of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety have revealed potent cytotoxic activity against several human cancer cell lines, highlighting the potential therapeutic applications of these compounds (Ravichandiran et al., 2019). Additionally, studies on the synthesis, characterization, and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole reveal the nuanced approach toward designing molecules with specific anticancer properties (Salahuddin et al., 2014).

Material Science and Polymer Research

In the realm of material science, the synthesis and properties of new organosoluble and alternating aromatic poly(ester‐amide‐imide)s with pendant phosphorus groups demonstrate the application of naphthalene derivatives in creating high-performance polymers. These polymers exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for advanced applications in electronics and coatings (Liou & Hsiao, 2001).

Mécanisme D'action

Target of Action

The primary target of 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea, also known as DMNU, is the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body. DMNU is a potent inhibitor of this enzyme . Additionally, DMNU is an activator of GPR139 , a protein that is also targeted by this compound .

Mode of Action

DMNU interacts with its targets by binding to them, leading to changes in their activity. As an inhibitor of acetylcholinesterase, DMNU prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter . As an activator of GPR139, DMNU binds to this receptor and triggers a response .

Biochemical Pathways

The inhibition of acetylcholinesterase by DMNU affects the cholinergic pathway, which involves the transmission of signals using acetylcholine. By preventing the breakdown of acetylcholine, DMNU enhances cholinergic transmission .

Result of Action

The action of DMNU leads to a range of molecular and cellular effects. Its inhibition of acetylcholinesterase can enhance nerve signal transmission, which has potential implications for the treatment of neurological diseases such as Alzheimer’s disease . Its activation of GPR139 and other proteins can modulate various biological processes, leading to anti-cancer, anti-inflammatory, and anti-microbial effects .

Propriétés

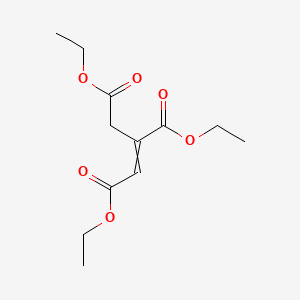

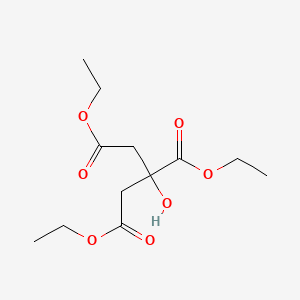

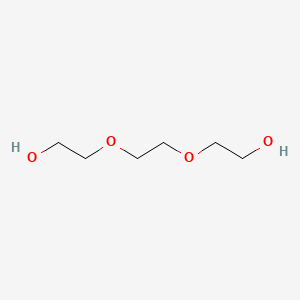

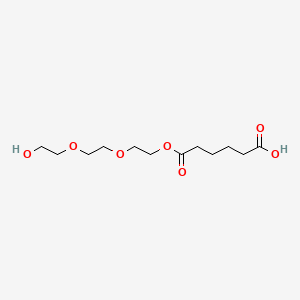

| { "Design of the Synthesis Pathway": "The synthesis pathway of 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea involves the reaction of 3-naphthyl isocyanate with 3,5-dimethoxybenzoic acid followed by coupling with an amine. The final product is obtained after purification and isolation.", "Starting Materials": [ "3-naphthyl isocyanate", "3,5-dimethoxybenzoic acid", "amine" ], "Reaction": [ "Step 1: Synthesis of 3,5-dimethoxybenzoylisocyanate by reacting 3,5-dimethoxybenzoic acid with phosgene gas.", "Step 2: Reaction of 3-naphthyl isocyanate with 3,5-dimethoxybenzoylisocyanate to form 1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylisocyanate.", "Step 3: Coupling of 1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylisocyanate with an amine to form 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea.", "Step 4: Purification and isolation of the final product." ] } | |

| 444392-31-4 | |

Formule moléculaire |

C20H19N3O4 |

Poids moléculaire |

365.4 g/mol |

Nom IUPAC |

1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea |

InChI |

InChI=1S/C20H19N3O4/c1-26-15-10-14(11-16(12-15)27-2)19(24)22-23-20(25)21-18-9-5-7-13-6-3-4-8-17(13)18/h3-12H,1-2H3,(H,22,24)(H2,21,23,25) |

Clé InChI |

KPTMSQHTGZMEFU-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32)OC |

SMILES canonique |

COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

TC-O 9311; TC-O-9311; TC-O9311; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R)-2-(octylamino)-1-[4-(propan-2-ylthio)phenyl]-1-propanol](/img/structure/B1682528.png)